1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide
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Description
1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide, also known as Compound A, is a novel small molecule that has been gaining attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Potential
1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide shows promise in cancer research. Compounds with similar structures have demonstrated significant anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran with anti-lung cancer activity has been synthesized and tested against human cancer cell lines, showing activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Pharmacological Applications
The chemical structure of 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide lends itself to various pharmacological applications. Similar compounds have been synthesized and evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity (Gurupadayya et al., 2008).
Antimicrobial Properties
Compounds structurally similar to 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide have been explored for their antimicrobial properties. For example, microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties was investigated for their antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).
Synthesis and Antitumor Screening
The synthesis of novel derivatives related to 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide and their antitumor screening has been a focus area in research. For instance, novel 3-phenylthiazolo[4,5-d]pyrimidin-2-thione derivatives have been synthesized and evaluated against human tumor cell lines, with some compounds showing significant activity (Becan & Wagner, 2008).
Development as S1P1 Agonist
Research has also led to the development of potent S1P1 agonists with minimal activity at S1P3, beneficial for certain therapeutic applications. A derivative, 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, has shown significant efficacy in reducing blood lymphocyte counts and attenuating a delayed type hypersensitivity response to antigen challenge (Lanman et al., 2011).
properties
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-14(7-8-15-5-3-2-4-6-15)23-20(26)16-12-25(13-16)21-24-18-10-9-17(22)11-19(18)27-21/h2-6,9-11,14,16H,7-8,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECDHQGFAGXLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide |
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